molecular formula C10H21NO6 B1667103 Amino-PEG4-CH2CO2H CAS No. 195071-49-9

Amino-PEG4-CH2CO2H

Cat. No. B1667103
M. Wt: 251.28 g/mol
InChI Key: NPRAKTLKDKKZAV-UHFFFAOYSA-N
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Description

Amino-PEG4-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Synthesis Analysis

The synthesis of Amino-PEG4-CH2CO2H involves a multi-step reaction with 3 steps . The steps include:

  • Jones reagent


Molecular Structure Analysis

The molecular formula of Amino-PEG4-CH2CO2H is C10H21NO6 . The molecular weight is 251.28 g/mol . The InChI is 1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10 (12)13/h1-9,11H2, (H,12,13) . The Canonical SMILES is C (COCCOCCOCCOCC (=O)O)N .


Chemical Reactions Analysis

The amino group in Amino-PEG4-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of Amino-PEG4-CH2CO2H is 251.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 13 . The Exact Mass is 251.13688739 g/mol . The Topological Polar Surface Area is 100 Ų . The Heavy Atom Count is 17 .

Safety And Hazards

Avoid contact with skin and eyes . Avoid formation of dust and aerosols . Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Amino-PEG4-CH2CO2H is a promising compound for drug delivery due to its unique properties . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a potential candidate for various applications in the pharmaceutical industry .

properties

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRAKTLKDKKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594283
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG4-CH2CO2H

CAS RN

195071-49-9
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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